1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one
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Overview
Description
1-(2-Amino-7-azabicyclo[221]heptan-7-yl)ethan-1-one is a bicyclic compound featuring an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ethanol can be used as a reducing agent in the presence of an electrode.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF) is commonly used.
Substitution: Electrophilic species such as sulfenyl and selenenyl reagents are used.
Major Products Formed
Oxidation: Oxoammonium ions.
Reduction: Corresponding alcohols.
Substitution: 1,2-addition products.
Scientific Research Applications
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation to form oxoammonium ions, which can then participate in redox reactions . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptadienes: These compounds undergo similar electrophilic chalcogenation reactions.
7-Oxabicyclo[2.2.1]heptane: Used in the synthesis of various bioactive compounds.
Epibatidine: A potent analgesic with a similar azabicycloheptane structure.
Uniqueness
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one is unique due to its specific substitution pattern and potential for further functionalization. Its ability to undergo a variety of chemical reactions and its structural similarity to bioactive compounds make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-amino-7-azabicyclo[2.2.1]heptan-7-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-5(11)10-6-2-3-8(10)7(9)4-6/h6-8H,2-4,9H2,1H3 |
InChI Key |
DSMNEECELZBYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
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